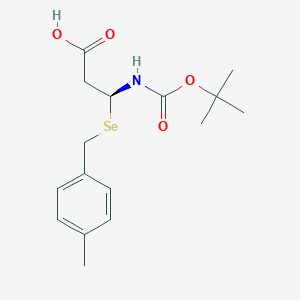
Boc-D-|A-HomoSec(pMeBzl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-|A-HomoSec(pMeBzl)-OH is a synthetic compound used in various scientific research fields. The compound is characterized by its unique structure, which includes a Boc (tert-butoxycarbonyl) protecting group, a D-amino acid, and a p-methylbenzyl group. This combination of functional groups makes it a valuable tool in peptide synthesis and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-|A-HomoSec(pMeBzl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of the D-amino acid is protected using the Boc group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the p-Methylbenzyl Group: The p-methylbenzyl group is introduced through a nucleophilic substitution reaction. This step often involves the use of a suitable leaving group and a nucleophile.
Final Deprotection and Purification: The final compound is obtained by deprotecting the intermediate product and purifying it using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Industrial methods may also include the use of automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Boc-D-|A-HomoSec(pMeBzl)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-methylbenzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Boc-D-|A-HomoSec(pMeBzl)-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Boc-D-|A-HomoSec(pMeBzl)-OH involves its interaction with specific molecular targets. The Boc group protects the amino group during synthesis, allowing for selective reactions at other sites. The p-methylbenzyl group can enhance the compound’s stability and reactivity. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Boc-D-|A-HomoSec(pMeBzl)-OH: Characterized by the presence of a Boc group, D-amino acid, and p-methylbenzyl group.
Boc-D-|A-HomoSec(pMeBzl)-NH2: Similar structure but with an amide group instead of a hydroxyl group.
Boc-D-|A-HomoSec(pMeBzl)-OCH3: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. This makes it a valuable tool in various synthetic and research applications.
Properties
Molecular Formula |
C16H23NO4Se |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
(3S)-3-[(4-methylphenyl)methylselanyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO4Se/c1-11-5-7-12(8-6-11)10-22-13(9-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
InChI Key |
PNDKDEVCBYJQIP-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[Se][C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]C(CC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















